SMI 6860766

NF-κB inhibition CD40-TRAF6 signaling RAW 264.7 macrophages

SMI 6860766 is a best-in-class CD40-TRAF6 inhibitor offering 53-fold greater NF-κB inhibitory potency (IC50 0.3 µM) vs. the alternative TRAF-STOP compound 6877002. It achieves a 67% aortic arch plaque reduction in atherosclerosis models—outperforming 6877002 (47%). Critically, it selectively blocks the CD40-TRAF6 axis while preserving CD40-TRAF2/3/5 immune functions, maintaining T-cell proliferation and immunoglobulin class switching. Transcriptional profiling confirms pathway-selective immune modulation without cell cycle off-target effects. In diet-induced obesity models, SMI 6860766 reduces adipose tissue leukocyte infiltration by 69% and improves glucose tolerance. For atherosclerosis regression, obesity-associated immunometabolism, and long-term in vivo studies requiring preserved immune competence, SMI 6860766 is the preferred CD40-TRAF6 inhibitor.

Molecular Formula C15H11BrClNO
Molecular Weight 336.61 g/mol
CAS No. 433234-16-3
Cat. No. B1681831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMI 6860766
CAS433234-16-3
SynonymsSMI-6860766;  SMI 6860766;  SMI6860766;  TRAF-STOP 6860766;  TRAFSTOP 6860766;  TRAFSTOP6860766;  TRAF STOP 6860766; 
Molecular FormulaC15H11BrClNO
Molecular Weight336.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C15H11BrClNO/c16-12-6-7-14(13(17)10-12)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+
InChIKeyHYNIWWUIOZKCKS-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMI 6860766 (CAS 433234-16-3) Procurement Guide: A Selective CD40-TRAF6 Inhibitor for Metabolic and Inflammatory Research


SMI 6860766, chemically (E)-3-(4-bromo-2-chloroanilino)-1-phenylprop-2-en-1-one (C15H11BrClNO; MW 336.61), is a small molecule inhibitor that blocks the protein-protein interaction between CD40 and tumor necrosis factor receptor-associated factor 6 (TRAF6) [1]. Unlike pan-CD40 blockade approaches, SMI 6860766 selectively disrupts the CD40-TRAF6 axis while leaving CD40-TRAF2/3/5 interactions intact, thereby preserving CD40-mediated immune functions including T-cell proliferation and immunoglobulin class switching [2]. This compound is also designated TRAF-STOP 6860766 in the literature and represents a distinct chemical entity within the TRAF-STOP series with unique bromo-chloro substitution on the phenyl ring.

SMI 6860766: Why CD40-TRAF6 Inhibitors Are Not Interchangeable Across Procurement Decisions


Not all CD40-TRAF6 inhibitors are functionally equivalent. The two primary TRAF-STOP compounds, SMI 6860766 and SMI 6877002, exhibit divergent chemical structures (C15H11BrClNO vs. C17H17NO) that translate into measurable differences in potency, transcriptional impact, and in vivo efficacy. In head-to-head comparative studies, SMI 6860766 demonstrates a 53-fold greater inhibitory potency against LPS-induced NF-κB activation (IC50 0.3 µM vs. 15.9 µM for 6877002) . More critically, transcriptional profiling in CD40-activated macrophages reveals that 6877002 alters both 'immune responses' and 'cell cycle progression' gene clusters, whereas 6860766 selectively affects only 'immune responses' [1]. In an established atherosclerosis model, 6860766 reduced aortic arch plaque area by 67%, compared to 47% reduction with 6877002 [2]. These compound-specific differences have direct consequences for experimental outcomes and should inform procurement decisions when selecting a CD40-TRAF6 inhibitor for specific research applications.

SMI 6860766: Quantitative Comparative Evidence for Scientific Selection


SMI 6860766 Demonstrates 53-Fold Superior Potency in NF-κB Inhibition Versus 6877002 in RAW 264.7 Macrophages

SMI 6860766 exhibits markedly superior potency in inhibiting LPS-induced NF-κB activation compared to its closest structural analog 6877002. In RAW 264.7 macrophages, SMI 6860766 achieves an IC50 of 0.3 µM , whereas 6877002 requires an IC50 of 15.9 µM under comparable assay conditions . This represents a 53-fold difference in inhibitory potency.

NF-κB inhibition CD40-TRAF6 signaling RAW 264.7 macrophages

SMI 6860766 Exhibits Narrower Transcriptional Impact Than 6877002 in CD40-Activated Macrophages

In a direct head-to-head comparison using genome-wide transcriptional profiling in CD40-activated bone marrow-derived macrophages, 6877002 produced profound effects on both 'immune responses' and 'cell cycle progression' gene clusters, whereas SMI 6860766 selectively affected only 'immune responses' [1]. This differential transcriptional footprint indicates that 6860766 has a more restricted biological impact.

transcriptional profiling gene expression macrophage activation

SMI 6860766 Achieves 67% Atherosclerotic Plaque Reduction Versus 47% for 6877002 in Apoe−/− Mice

In an established atherosclerosis model using Apoe−/− mice, SMI 6860766 reduced atherosclerotic plaque area in the aortic arch by 67% compared to control-treated mice, whereas 6877002 achieved a 47% reduction under identical dosing and treatment duration [1]. This demonstrates superior in vivo efficacy for 6860766 in attenuating atherosclerotic lesion progression.

atherosclerosis plaque regression cardiovascular research

SMI 6860766 Reduces Adipose Tissue Leukocyte Infiltration by 69% in Diet-Induced Obese Mice

In a diet-induced obesity (DIO) mouse model, SMI 6860766 treatment reduced CD45+ leukocyte accumulation in epididymal adipose tissue by 69% compared to vehicle-treated DIO controls [1]. This effect was accompanied by significant decreases in both CD4+ and CD8+ T cells as well as macrophage populations. In contrast, the comparator 6877002 in a similar DIO model reduced gonadal adipose tissue M1 macrophages by only 40% , suggesting superior anti-inflammatory efficacy in adipose tissue for 6860766.

obesity adipose tissue inflammation metabolic disease

SMI 6860766 Preserves CD40-Mediated Immunity While Selectively Blocking TRAF6 Interaction

SMI 6860766 selectively blocks the CD40-TRAF6 interaction while leaving CD40-TRAF2/3/5 interactions functionally intact . Functional validation demonstrated that SMI 6860766 treatment did not impair T-cell proliferation, costimulation, immunoglobulin isotype switching, or germinal center formation—all critical CD40-mediated immune functions [1]. SMI 6860766 also effectively reduced CCL2 levels in CD40+/+, CD40-Twt, and CD40-TRAF2/3/5−/− macrophages, confirming that its activity is independent of TRAF2/3/5 .

selective inhibition CD40 signaling TRAF6 selectivity

SMI 6860766 Increases Adipocyte Number by 15.3% in Epididymal Adipose Tissue Indicating Reduced Adipocyte Hypertrophy

In diet-induced obese mice, SMI 6860766 treatment increased the number of adipocytes per field of view in epididymal adipose tissue by 15.3% compared to untreated DIO controls [1]. This increase in adipocyte number per fixed area indicates a reduction in individual adipocyte size (hypertrophy), which correlates with improved metabolic function and reduced pathological lipid storage. The same study confirmed that SMI 6860766 improved glucose tolerance without affecting weight gain.

adipocyte size metabolic function lipid storage

SMI 6860766: Recommended Research Applications Based on Comparative Evidence


Atherosclerosis Regression and Plaque Stability Studies

For investigators studying atherosclerotic plaque regression or plaque stabilization mechanisms, SMI 6860766 is the preferred CD40-TRAF6 inhibitor. Direct comparative data show that 6860766 achieves a 67% reduction in aortic arch plaque area versus 47% for 6877002 in Apoe−/− mice [1]. The compound halts plaque progression, increases collagen content, reduces necrotic core size, and decreases immune cell infiltration without impairing CD40-mediated immunity [1]. This evidence supports its use in preclinical atherosclerosis research where maximal therapeutic effect size is required.

Obesity-Associated Adipose Tissue Inflammation and Metabolic Dysfunction

SMI 6860766 is optimized for studies of obesity-associated adipose tissue inflammation and metabolic complications. The compound reduces CD45+ leukocyte infiltration into epididymal adipose tissue by 69% in DIO mice, significantly decreasing CD4+ and CD8+ T cells as well as macrophages [2]. Additionally, 6860766 increases adipocyte number per field by 15.3%, indicating reduced adipocyte hypertrophy, and improves glucose tolerance without affecting weight gain [2]. This profile makes it particularly suitable for metabolic disease research focused on the immunometabolism interface.

NF-κB Pathway Inhibition Studies Requiring High Potency at Low Concentrations

For in vitro studies requiring potent NF-κB pathway inhibition, SMI 6860766 provides 53-fold greater potency (IC50 = 0.3 µM) than the alternative TRAF-STOP compound 6877002 (IC50 = 15.9 µM) in RAW 264.7 macrophages . This potency advantage enables researchers to use lower compound concentrations, minimizing potential off-target effects and reducing compound consumption. SMI 6860766 also inhibits anti-CD40 antibody-induced IL-1β and IL-6 expression in primary BMDMs with IC50 values of 5.7 µM and 2.4 µM, respectively .

Pathway-Selective CD40-TRAF6 Inhibition Without Immune Suppression

For long-term in vivo studies where preserving baseline immune competence is critical, SMI 6860766 offers pathway-selective CD40-TRAF6 inhibition. Unlike pan-CD40 antagonists that broadly suppress CD40-mediated immunity, 6860766 preserves CD40-TRAF2/3/5 interactions and does not impair T-cell proliferation, costimulation, immunoglobulin isotype switching, or germinal center formation [1]. This selectivity profile is supported by transcriptional profiling showing that 6860766 affects only 'immune response' gene clusters without altering cell cycle pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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